Cas no 2778-41-8 (Benzene,1,4-bis(1-isocyanato-1-methylethyl)-)

Benzene,1,4-bis(1-isocyanato-1-methylethyl)- structure
2778-41-8 structure
Product Name:Benzene,1,4-bis(1-isocyanato-1-methylethyl)-
CAS No:2778-41-8
MF:C14H16N2O2
MW:244.289043426514
CID:255974
PubChem ID:17718
Update Time:2025-04-19

Benzene,1,4-bis(1-isocyanato-1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,4-bis(1-isocyanato-1-methylethyl)-
    • 1,4-bis(2-isocyanatopropan-2-yl)benzene
    • 1,4-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
    • AC1L2AJE
    • Bis(isocyanatomethyl)durene
    • BRN 2741545
    • CTK4G0249
    • EINECS 220-473-9
    • Isocyanic acid, p-phenylenediisopropylidene ester (7CI)
    • p-Bis(isopropylisocyanato)benzene
    • p-Tetramethylxylylene diisocyanate
    • Benzene, 1,4-bis(1-isocyanato-1-methylethyl)-
    • NS00028367
    • UNII-76D02Q142P
    • SCHEMBL28238
    • P-TMXDI
    • 1,4-bis-(1-isocyanato-1-methylethyl)-benzene
    • .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-PHENYLENEDIMETHYLENE DIISOCYANATE
    • .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-XYLYLENE DIISOCYANATE
    • Q27266475
    • 2778-41-8
    • 76D02Q142P
    • Isocyanic acid, p-phenylenediisopropylidene ester
    • Isocyanic acid, alpha,alpha,alpha',alpha'-tetramethyl-p-xylylene ester
    • ISOCYANIC ACID, .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-XYLYLENE ESTER
    • 1,4-Bis-(1-isocyanato-1-methylethyl)benzene
    • DTXSID2073304
    • Inchi: 1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3
    • InChI Key: AGJCSCSSMFRMFQ-UHFFFAOYSA-N
    • SMILES: O=C=NC(C)(C)C1C=CC(=CC=1)C(C)(C)N=C=O

Computed Properties

  • Exact Mass: 244.12128
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Density: 1.1079 (rough estimate)
  • Melting Point: 79.85°C
  • Boiling Point: 387.21°C (rough estimate)
  • Refractive Index: 1.5500 (estimate)
  • PSA: 58.86
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